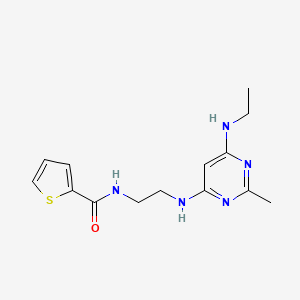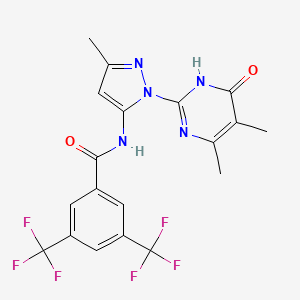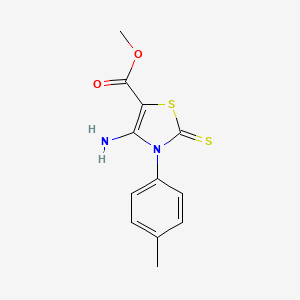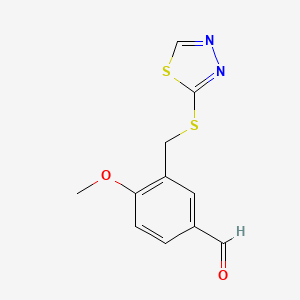![molecular formula C14H15N3OS2 B2744836 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide CAS No. 361481-99-4](/img/structure/B2744836.png)
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .
Mode of Action
This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .
Biochemical Pathways
By disrupting ftsz polymerization, the compound likely affects the bacterial cell division pathway .
Result of Action
The result of the compound’s action is likely bactericidal activity, as suggested by studies on similar thiazole-quinolinium derivatives . These compounds have been shown to possess potent bactericidal activity against both Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer flexibility in terms of reaction conditions and can be optimized for specific applications.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are particularly advantageous for industrial applications due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include chloroacetyl chloride, aromatic aldehydes, and piperidine catalysts . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions used. For example, the reaction with chloroacetyl chloride can produce 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Applications De Recherche Scientifique
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antioxidant, and anticancer properties . Additionally, these compounds have applications in the development of fluorescent probes and organic light-emitting diodes (OLEDs) .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}pentanamide include other benzothiazole derivatives such as 2-arylbenzothiazoles and thiazolopyridines . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of a thiazole and benzothiazole ring system, which enhances its stability and biological activity . This structural feature makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-3-4-5-11(18)17-14-16-9-6-7-10-12(13(9)20-14)15-8(2)19-10/h6-7H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAKXBUTGRMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744756.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
![3-[3-(Difluoromethyl)-5-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2744758.png)
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744762.png)



![N-(4-ethoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744769.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2744772.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)

